碳酸钇三水合物

描述

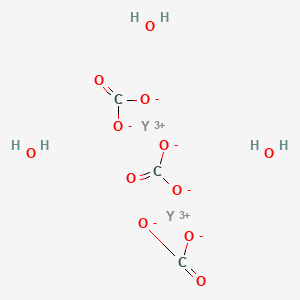

Yttrium Carbonate Trihydrate is a chemical compound with the formula Y₂(CO₃)₃·3H₂O. It is a white, water-insoluble powder that can be converted to other yttrium compounds, such as yttrium oxide, by heating (calcination) . This compound is primarily used as a precursor in the synthesis of various yttrium-based materials.

科学研究应用

Yttrium Carbonate Trihydrate has a wide range of applications in scientific research:

作用机制

Target of Action

Yttrium Carbonate Trihydrate, also known as Yttrium(III) carbonate Trihydrate , is a compound that primarily targets yttrium receptors in various biochemical processes.

Mode of Action

It’s known that the compound interacts with its targets throughionic bonding , given the presence of yttrium ions (Y+3) in its structure .

Biochemical Pathways

It’s suggested that yttrium, due to its chemical similarities, acts like a lanthanide in respect to its toxicological behavior

Result of Action

It’s known that yttrium can cause acute hepatic injury and a transient increase of plasma calcium following injection . More research is needed to fully understand the effects of this compound at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of Yttrium Carbonate Trihydrate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, the presence of other ions or compounds in the environment could potentially interfere with the action of Yttrium Carbonate Trihydrate.

生化分析

Biochemical Properties

As a heavy metal, yttrium is not entirely free of toxicity .

Cellular Effects

The cellular effects of Yttrium Carbonate Trihydrate are not well-documented. Studies have shown that yttrium can have significant effects on cells. For example, a high dose of yttrium nitrate induced oxidative stress and cellular apoptosis/necrosis rates of the peripheral blood cells .

Temporal Effects in Laboratory Settings

A new hydrous yttrium carbonate mineral, yuchuanite-(Y), has been discovered and characterized in the Yushui Cu deposit in South China .

Dosage Effects in Animal Models

The dosage effects of Yttrium Carbonate Trihydrate in animal models are not well-documented. Studies have shown that yttrium can have significant effects in animal models. For example, yttrium-90 radioembolization showed promising results in a canine model with presumed spontaneous brain cancers .

Subcellular Localization

The subcellular localization of Yttrium Carbonate Trihydrate is not well-documented. Studies have shown that yttrium can have significant effects on subcellular localization. For example, a study showed that yttrium was taken up by phagocytic cells in the liver and spleen .

准备方法

Synthetic Routes and Reaction Conditions

Yttrium Carbonate Trihydrate can be synthesized through several methods:

Carbon Dioxide Carbonization: Yttrium chloride (YCl₃) is precipitated with sodium hydroxide (NaOH) to form yttrium hydroxide (Y(OH)₃).

Hydrothermal Precipitation: A mixed solution of yttrium chloride and urea is treated under hydrothermal conditions in a zirconium-lined autoclave.

Industrial Production Methods

Industrial production of Yttrium Carbonate Trihydrate typically involves the reaction of yttrium oxide (Y₂O₃) with carbon dioxide or sodium carbonate solutions. The resulting yttrium carbonate is then filtered and dried .

化学反应分析

Types of Reactions

Yttrium Carbonate Trihydrate undergoes various chemical reactions, including:

Calcination: Heating the compound results in the formation of yttrium oxide (Y₂O₃).

Reaction with Acids: It reacts with dilute mineral acids to form soluble yttrium salts.

Common Reagents and Conditions

Calcination: Requires high temperatures.

Acid Reactions: Typically involve dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Major Products

Yttrium Oxide (Y₂O₃): Formed through calcination.

Yttrium Salts: Formed through reactions with acids.

相似化合物的比较

Similar Compounds

Yttrium Oxide (Y₂O₃): A common product of Yttrium Carbonate Trihydrate calcination, used in ceramics and phosphors.

Yttrium Nitrate (Y(NO₃)₃): Soluble in water, used in various chemical syntheses.

Yttrium Chloride (YCl₃): Used in the preparation of other yttrium compounds.

Uniqueness

Yttrium Carbonate Trihydrate is unique due to its role as a precursor in the synthesis of various yttrium-based materials. Its ability to convert to yttrium oxide through calcination makes it valuable in producing high-purity yttrium oxide for advanced applications .

属性

IUPAC Name |

yttrium(3+);tricarbonate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.3H2O.2Y/c3*2-1(3)4;;;;;/h3*(H2,2,3,4);3*1H2;;/q;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYDFPFCJDQZQF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O12Y2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648494 | |

| Record name | Yttrium carbonate--water (2/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5970-44-5 | |

| Record name | Yttrium carbonate--water (2/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。